molecular formula C5H7ClN2S B12431581 1-(5-Chloro-1,3-thiazol-2-yl)ethan-1-amine

1-(5-Chloro-1,3-thiazol-2-yl)ethan-1-amine

Cat. No.: B12431581
M. Wt: 162.64 g/mol
InChI Key: IKCZECQCSFJWHM-UHFFFAOYSA-N
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Description

1-(5-Chloro-1,3-thiazol-2-yl)ethan-1-amine is a heterocyclic organic compound that contains a thiazole ring substituted with a chlorine atom at the 5-position and an ethanamine group at the 2-position. Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds with significant pharmacological properties .

Preparation Methods

The synthesis of 1-(5-Chloro-1,3-thiazol-2-yl)ethan-1-amine typically involves the reaction of 5-chloro-2-aminothiazole with ethyl chloroacetate, followed by reduction and subsequent amination. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(5-Chloro-1,3-thiazol-2-yl)ethan-1-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include sulfoxides, sulfones, and substituted thiazole derivatives.

Scientific Research Applications

1-(5-Chloro-1,3-thiazol-2-yl)ethan-1-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(5-Chloro-1,3-thiazol-2-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of essential proteins in microorganisms by binding to their ribosomal subunits. In cancer cells, it may induce apoptosis by activating caspase pathways and inhibiting cell proliferation .

Comparison with Similar Compounds

1-(5-Chloro-1,3-thiazol-2-yl)ethan-1-amine can be compared with other thiazole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other thiazole derivatives.

Properties

Molecular Formula

C5H7ClN2S

Molecular Weight

162.64 g/mol

IUPAC Name

1-(5-chloro-1,3-thiazol-2-yl)ethanamine

InChI

InChI=1S/C5H7ClN2S/c1-3(7)5-8-2-4(6)9-5/h2-3H,7H2,1H3

InChI Key

IKCZECQCSFJWHM-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=C(S1)Cl)N

Origin of Product

United States

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